![molecular formula C9H8O3 B14243133 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- CAS No. 314280-54-1](/img/structure/B14243133.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- typically involves a multi-step process. One common method involves the use of a rhodium (I) complex as a catalyst. The process starts with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A closely related compound with similar structural features but lacking the hydroxyl and methoxy groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: An analogue with a nitrogen atom in the ring structure.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its reactivity and potential applications. These functional groups make it more versatile in chemical reactions and enhance its potential biological activity.
Eigenschaften
CAS-Nummer |
314280-54-1 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
8-hydroxy-5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C9H8O3/c1-12-6-4-2-3-5-7(6)9(11)8(5)10/h2-4,8,10H,1H3 |
InChI-Schlüssel |
CJZHXZCDCSOXAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silanediol](/img/structure/B14243063.png)
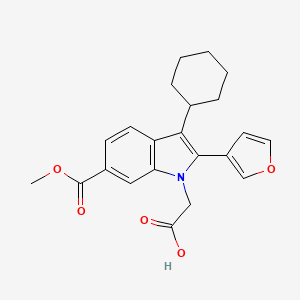
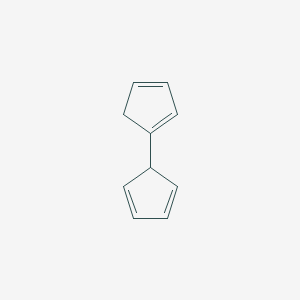
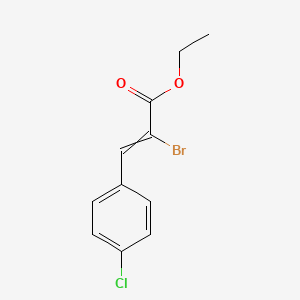
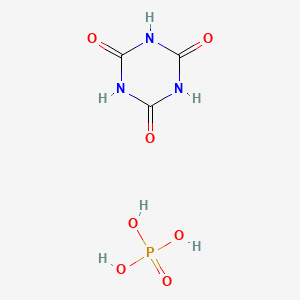

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
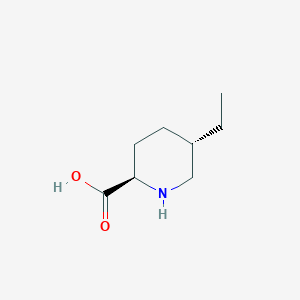

![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
